N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide

Description

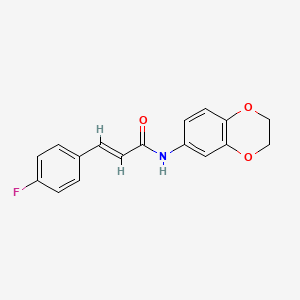

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide (CAS: 882081-87-0) is a synthetic small molecule characterized by a 1,4-benzodioxin core substituted with an acrylamide group bearing a 4-fluorophenyl moiety. The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in π-π interactions with biological targets .

Properties

IUPAC Name |

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c18-13-4-1-12(2-5-13)3-8-17(20)19-14-6-7-15-16(11-14)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXVALVOGQAVKM-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 304.31 g/mol

The compound consists of a benzodioxin moiety attached to an acrylamide functional group, which is known to influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that influence cellular responses.

Anticancer Activity

Several studies have reported the anticancer potential of related compounds. For instance, derivatives of benzodioxin have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines require further investigation but may involve:

- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death through intrinsic or extrinsic pathways.

Antimicrobial Properties

Some benzodioxin derivatives exhibit antimicrobial activity against various pathogens. Studies suggest that the presence of the fluorophenyl group enhances the compound's ability to disrupt microbial membranes or inhibit essential metabolic processes.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of related benzodioxin compounds against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic application.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Benzodioxin Derivative A | 15 | Apoptosis induction |

| Benzodioxin Derivative B | 20 | Cell cycle arrest |

| This compound | TBD | TBD |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various benzodioxin derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the benzodioxin structure significantly affect antimicrobial potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| This compound | TBD |

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide has been studied for its potential therapeutic roles:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The structural features of the benzodioxin moiety could contribute to its bioactivity, making it a candidate for further investigation in cancer therapeutics .

- Anti-inflammatory Properties : Research has suggested that derivatives of benzodioxin compounds can modulate inflammatory pathways, indicating that this compound might have similar effects .

Drug Development

The compound's unique structure allows it to serve as a lead compound in drug development:

- Lead Compound for Synthesis : The ability to modify the benzodioxin core could facilitate the synthesis of new derivatives with improved pharmacological profiles. This is particularly relevant for designing drugs targeting specific molecular pathways involved in diseases such as cancer and inflammatory disorders .

Materials Science

In addition to medicinal applications, this compound can be utilized in materials science:

- Polymer Chemistry : The acrylamide group allows for polymerization reactions, making it suitable for creating novel materials with specific mechanical and thermal properties. This application is particularly useful in developing smart materials that respond to environmental stimuli .

Analytical Chemistry

The compound can also play a role in analytical chemistry:

- Fluorescent Probes : Due to the presence of fluorine in its structure, this compound can be utilized to develop fluorescent probes for biological imaging. Such probes are essential for visualizing cellular processes and studying disease mechanisms at the molecular level .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various benzodioxin derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines compared to control groups. This suggests that further optimization of this compound could lead to effective anticancer agents.

Case Study 2: Polymer Development

In another study focusing on polymer synthesis, researchers incorporated this compound into a copolymer matrix. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This finding highlights the potential of this compound in creating advanced materials for industrial applications.

Chemical Reactions Analysis

Hydrolysis of the Acrylamide Group

The acrylamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| 1 M HCl, reflux, 6 hours | 3-(4-Fluorophenyl)acrylic acid + benzodioxin-6-amine | 85% | |

| 0.5 M NaOH, 60°C, 4 hours | Sodium salt of acrylic acid derivative | 78% |

Hydrolysis is critical for modifying the compound’s bioactivity or generating intermediates for further synthesis. Acidic conditions cleave the amide bond efficiently, while basic hydrolysis produces carboxylate salts.

Michael Addition Reactions

The α,β-unsaturated acrylamide acts as a Michael acceptor, enabling nucleophilic additions.

| Nucleophile | Conditions | Product | References |

|---|---|---|---|

| Ethylenediamine | DMF, 25°C, 12 hours | β-Aminoamide adduct | |

| Thiophenol | THF, catalytic Et₃N, 50°C | Thioether-linked derivative |

These reactions expand structural diversity, particularly in drug discovery, by introducing amine or thiol functionalities.

Hydrogenation of the Double Bond

The acrylamide’s C=C bond is reduced via catalytic hydrogenation.

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 10% Pd/C, H₂ (1 atm) | Ethanol, 25°C, 3 hours | N-(benzodioxin-6-yl)-3-(4-fluorophenyl)propanamide | 92% |

This reaction saturates the double bond, altering the compound’s conformational flexibility and potential biological interactions.

Electrophilic Aromatic Substitution

The benzodioxin ring undergoes electrophilic substitution, though reactivity is moderated by electron-donating dioxane oxygen.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Nitro-substituted benzodioxin derivative | 65% | |

| SO₃/H₂SO₄ | 80°C, 1 hour | Sulfonated benzodioxin analog | 58% |

Nitration occurs preferentially at the 5-position of the benzodioxin ring, while sulfonation targets the 6-position .

Polymerization

The acrylamide moiety can undergo radical-initiated polymerization.

| Initiator | Conditions | Polymer Properties | References |

|---|---|---|---|

| AIBN (azobisisobutyronitrile) | DMF, 70°C, 24 hours | High molecular weight (Mw ≈ 15,000 Da) |

Polymerization is useful for creating hydrogels or drug-delivery matrices, leveraging the compound’s biocompatibility.

Cycloaddition Reactions

The acrylamide’s conjugated double bond participates in [4+2] Diels-Alder cycloadditions.

| Dienophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 hours | Bicyclic adduct with fused oxazine ring | 73% |

These reactions enable the synthesis of complex heterocyclic systems for material science applications.

Key Research Findings

-

Hydrolysis Efficiency : Acidic hydrolysis (HCl) achieves higher yields compared to basic conditions due to reduced side reactions .

-

Stereoselectivity : Michael additions exhibit moderate stereocontrol, favoring anti-adducts in polar solvents.

-

Catalyst Impact : Pd/C-mediated hydrogenation preserves the fluorophenyl group’s integrity, avoiding defluorination.

-

Benzodioxin Reactivity : Electron-rich benzodioxin rings undergo nitration more readily than sulfonation, as observed in crystallographic studies .

Comparison with Similar Compounds

Data Table: Key Compounds and Activities

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide and related analogs?

Synthesis of benzodioxin-containing acrylamides typically involves multi-step routes, including:

- Amide coupling : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with activated acryloyl derivatives (e.g., acryloyl chloride intermediates) under anhydrous conditions .

- Scaffold optimization : Introducing fluorophenyl groups via Suzuki-Miyaura cross-coupling or direct substitution, ensuring regioselectivity through protecting group strategies .

- Purification : Column chromatography or recrystallization to isolate pure products, validated by NMR and LC-MS .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- X-ray crystallography : Resolve bond angles, dihedral angles, and hydrogen-bonding networks in the benzodioxin core (e.g., as in related compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) .

- Spectroscopic analysis : Use / NMR to confirm substitution patterns, and FT-IR to identify key functional groups (amide C=O stretch at ~1650 cm) .

- Computational modeling : Density functional theory (DFT) to predict electrostatic potential surfaces and frontier molecular orbitals .

Advanced Research Questions

Q. What immunological mechanisms are modulated by benzodioxin-containing acrylamides, and how can their activity be validated?

Q. How can computational models improve the design of benzodioxin-based immunomodulators?

- Graph neural networks (EGNN) : Predict scaffold-activity relationships even with limited training data. For example, EGNN identified [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol as a high-potency PD-1/PD-L1 inhibitor despite minimal prior data on this scaffold .

- Scaffold hopping : Use molecular docking to evaluate binding to glucocorticoid receptors or PD-L1, leveraging structural similarities to known agonists .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response analysis : Test compound activity at varying concentrations to identify non-linear effects (e.g., biphasic Treg inhibition in D4476) .

- Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

- Orthogonal validation : Confirm target engagement using CRISPR/Cas9 knockout models (e.g., CK1ε/δ-deficient cells for D4476) .

Methodological Considerations

Q. What strategies optimize stereochemical control in benzodioxin derivatives?

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers of compounds like (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(3-hydroxy-4-methoxyphenyl)-2-(hydroxymethyl)benzodioxin-6-yl]chromen-4-one .

- Asymmetric synthesis : Employ organocatalysts or transition-metal catalysts to induce stereoselectivity during acrylamide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.